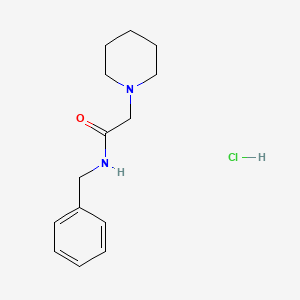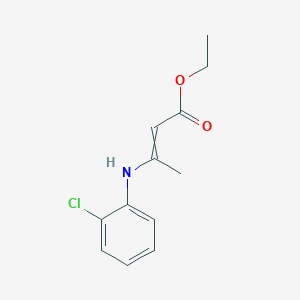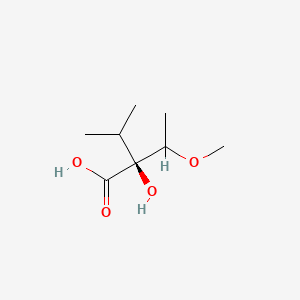
Heliotrinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxyethyl group, and a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-methylbutanoic acid and 1-methoxyethanol. The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalysis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. For example, the use of enzyme-catalyzed reactions can provide a more sustainable approach to synthesizing this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-hydroxy-2-(1-ethoxyethyl)-3-methylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-ethylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylpentanoic acid
Uniqueness
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Propiedades
Número CAS |
25039-18-3 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)8(11,7(9)10)6(3)12-4/h5-6,11H,1-4H3,(H,9,10)/t6?,8-/m0/s1 |
Clave InChI |
ZRQIPAUWGAYLLW-XDKWHASVSA-N |
SMILES isomérico |
CC(C)[C@](C(C)OC)(C(=O)O)O |
SMILES canónico |
CC(C)C(C(C)OC)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


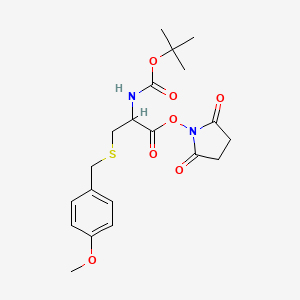

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
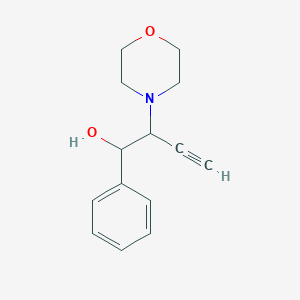
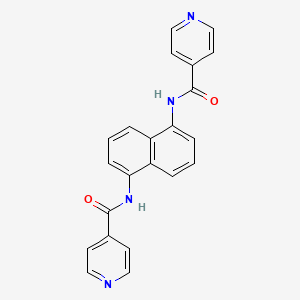
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
